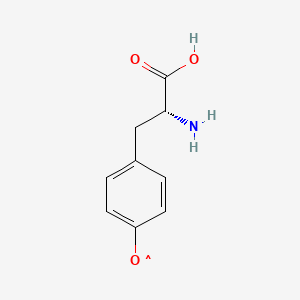

D-tyrosinyl

Description

Significance of Amino Acid Homochirality in Protein Biosynthesis

Life on Earth exhibits a remarkable preference for one of two possible mirror-image forms of amino acids, a phenomenon known as homochirality. wordpress.comwikipedia.org With the exception of the achiral glycine, proteins are almost exclusively constructed from L-amino acids. wordpress.comquora.comportlandpress.com This uniformity is critical for the proper folding and function of proteins. wordpress.com The consistent stereochemistry of L-amino acids allows for the formation of stable, predictable secondary structures like α-helices and β-sheets, which are the building blocks of complex three-dimensional protein architecture. wordpress.comnih.gov The incorporation of a mix of L- and D-amino acids would introduce stereochemical inconsistencies, disrupting these regular structures and leading to a multitude of unpredictable and likely non-functional protein conformations. wordpress.com Therefore, the homochirality of L-amino acids is a cornerstone of the fidelity and efficiency of protein biosynthesis, a process governed by the ribosome, which is specifically adapted to utilize L-aminoacyl-tRNAs. quora.compnas.org

Occurrence and Physiological Context of D-Amino Acids in Biological Systems

Despite the dominance of L-amino acids, D-amino acids are not biological oddities but are found across a wide range of organisms and play significant physiological roles. wikipedia.orguax.comthieme-connect.com They are notably abundant in the peptidoglycan cell walls of bacteria, where D-alanine and D-glutamate are crucial for structural integrity and resistance to standard proteases. wikipedia.orgnih.govfrontiersin.org Beyond bacteria, D-amino acids have been identified in various organisms, including marine invertebrates, the venom of the male platypus, and even in mammals, including humans. wordpress.comwikipedia.org

In mammals, D-serine and D-aspartate are the most studied D-amino acids and are involved in crucial processes such as neurotransmission in the central nervous system, where they are associated with learning and memory. wikipedia.orguax.comresearchgate.net D-amino acids have also been implicated in regulating innate immunity and maintaining gut barrier function. uax.comnih.gov Their presence in the human body can originate from various sources, including synthesis by gut microbiota, racemization (the conversion of L-amino acids to D-amino acids) that can occur with aging, and dietary intake. thieme-connect.comnih.gov

Table 1: Examples of D-Amino Acids in Biological Systems

| D-Amino Acid | Organism/System | Function |

| D-Alanine | Bacteria | Component of peptidoglycan in the cell wall. nih.govfrontiersin.org |

| D-Glutamate | Bacteria | Component of peptidoglycan in the cell wall. nih.gov |

| D-Serine | Mammalian Brain | Neurotransmitter, co-agonist of NMDA receptors. wikipedia.orgresearchgate.net |

| D-Aspartate | Mammalian Nervous and Endocrine Systems | Involved in development and hormone regulation. wikipedia.orgnih.govresearchgate.net |

Overview of D-Tyrosinyl's Role within Cellular Metabolism and Translational Fidelity

D-tyrosine, the D-enantiomer of the aromatic amino acid tyrosine, can be found in biological systems and, like other D-amino acids, can be mistakenly incorporated into the protein synthesis machinery. nih.govresearchgate.net While L-tyrosine is a precursor for important molecules like dopamine, epinephrine, and thyroid hormones, the metabolic fate and function of D-tyrosine are distinct. royalsocietypublishing.org

A key aspect of this compound's biological relevance lies in the context of translational fidelity. Aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching the correct amino acid to its corresponding tRNA molecule, can sometimes erroneously charge a tRNA with a D-amino acid. frontiersin.org Specifically, tyrosyl-tRNA synthetase (TyrRS) can catalyze the esterification of D-tyrosine to its cognate tRNA (tRNATyr), forming D-tyrosyl-tRNATyr. researchgate.net

The formation of D-tyrosyl-tRNATyr is toxic to the cell because its incorporation into a growing polypeptide chain would disrupt protein structure. frontiersin.orgebi.ac.uk To prevent this, cells have evolved a quality control mechanism in the form of an enzyme called D-aminoacyl-tRNA deacylase (DTD). frontiersin.orgnih.gov DTD is a highly specific enzyme that hydrolyzes the bond between the D-amino acid and the tRNA, effectively recycling the tRNA and preventing the D-amino acid from being incorporated into proteins. frontiersin.orgebi.ac.ukuniprot.org

The action of DTD is crucial for maintaining the L-homochirality of proteins and ensuring the fidelity of translation. frontiersin.orguniprot.org Inactivation of the gene encoding DTD in organisms like Escherichia coli leads to increased sensitivity and toxicity to D-tyrosine, demonstrating the vital role of this enzyme in mitigating the potential harm of D-aminoacyl-tRNAs. ebi.ac.uk Research has shown that in the absence of DTD, a significant portion of the tRNATyr pool can become incorrectly charged with D-tyrosine, leading to a depletion of L-tyrosyl-tRNATyr available for protein synthesis. ebi.ac.uk

Structure

2D Structure

Properties

Molecular Formula |

C9H10NO3 |

|---|---|

Molecular Weight |

180.18 g/mol |

InChI |

InChI=1S/C9H10NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |

InChI Key |

BSOLAQMZTBVZLA-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)[O] |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[O] |

Origin of Product |

United States |

Enzymatic Systems Governing D Tyrosinyl Metabolism and Chiral Proofreading

Tyrosyl-tRNA Synthetase (TyrRS)

Tyrosyl-tRNA synthetase is the enzyme responsible for the initial step of protein synthesis involving tyrosine: the activation of the amino acid and its subsequent attachment to its cognate transfer RNA (tRNA^Tyr). This process, known as aminoacylation, is crucial for delivering the correct amino acid to the ribosome for protein assembly. While highly specific for its cognate L-amino acid, TyrRS exhibits an unusual capacity to recognize and activate D-tyrosine, albeit with lower efficiency. nih.govnih.govresearchgate.net

Tyrosyl-tRNA Synthetase Affinity for D-Tyrosinyl Substrate Analogs

Studies on Bacillus stearothermophilus Tyrosyl-tRNA synthetase have demonstrated that the enzyme can bind D-tyrosine. However, its affinity for D-tyrosine is lower than for its natural substrate, L-tyrosine. The dissociation constant (Kd) for D-tyrosine is approximately 8.5-fold higher than that for L-tyrosine, indicating a weaker binding interaction. nih.govnih.gov This reduced affinity is a primary factor in the discrimination between the two stereoisomers at the initial binding step. Despite this, the side chains of both L- and D-tyrosine are thought to bind to the synthetase in similar orientations. nih.govnih.gov

Conformational Dynamics of Tyrosyl-tRNA Synthetase upon this compound Binding

The binding of substrates to TyrRS induces significant conformational changes. Upon activation of either L- or D-tyrosine, the formation of the enzyme-bound tyrosyl-adenylate intermediate is accompanied by a blue shift in the intrinsic fluorescence of the protein. nih.govnih.gov Molecular dynamics simulations have shown that regions of the enzyme, such as the KMSKS loop, exhibit flexibility and adopt different conformations upon binding of substrates like tyrosine and ATP. nih.govresearchgate.net While the unliganded enzyme is in a more relaxed, open conformation, substrate binding leads to a more compact structure. nih.govresearchgate.net The binding of D-tyrosine and the subsequent formation of the TyrRS·D-Tyr-AMP intermediate also lead to specific conformational states. For instance, pyrophosphate binds to the TyrRS·D-Tyr-AMP intermediate with a 14-fold higher affinity than to the TyrRS·L-Tyr-AMP intermediate. nih.govnih.gov

Kinetic Characterization of this compound Activation by Tyrosyl-tRNA Synthetase

| Substrate | Dissociation Constant (Kd) | Forward Rate Constant (k3) |

|---|---|---|

| L-Tyrosine | 12 µM | 38 s-1 |

| D-Tyrosine | 102 µM | 13 s-1 |

D-Aminoacyl-tRNA Deacylase (DTD)

To counteract the erroneous aminoacylation of tRNA with D-amino acids by enzymes like TyrRS, cells possess a crucial chiral proofreading system. frontiersin.orgnih.gov The central enzyme in this system is D-Aminoacyl-tRNA Deacylase (DTD). frontiersin.orgnih.gov This enzyme plays a vital role in maintaining the fidelity of protein synthesis by specifically removing D-amino acids that have been incorrectly attached to tRNAs. frontiersin.orgnih.govnih.gov

DTD-Mediated Hydrolysis of this compound-tRNA (D-Tyr-tRNA^Tyr)

The primary function of DTD is to catalyze the hydrolysis of the ester bond between a D-amino acid and its tRNA, thereby releasing the D-amino acid and freeing the tRNA to be correctly charged with an L-amino acid. frontiersin.orgnih.gov The formation of D-Tyr-tRNA^Tyr, though occurring at a lower rate, is a lethal event for the cell if not corrected, as it would lead to the incorporation of a D-amino acid into a protein, potentially causing misfolding and loss of function. frontiersin.org

Substrate Specificity and Recognition Principles of D-Aminoacyl-tRNA Deacylase

D-aminoacyl-tRNA deacylase (DTD) is a crucial enzyme that prevents the entry of D-amino acids into the ribosome by hydrolyzing the ester bond between a D-amino acid and its transfer RNA (tRNA). The enzyme's remarkable stereospecificity is not achieved by actively selecting for D-aminoacyl-tRNAs, but rather through a principle of strict L-chiral rejection. This mechanism is rooted in the unique architecture of the DTD active site.

An invariant, cross-subunit Gly-cisPro motif forms the structural and mechanistic basis for this enantioselectivity. This motif creates a chiral filter that effectively excludes L-aminoacyl-tRNAs from the catalytic pocket. The rigidity and specific conformation of this filter sterically hinder the binding of any aminoacyl-tRNA with an L-configuration. Consequently, even the smallest L-chiral substrate, L-alanine, is rejected.

A notable consequence of this L-rejection mechanism is the enzyme's inability to distinguish between D-amino acids and the achiral amino acid glycine. The active site is porous to glycine, leading to the efficient hydrolysis of correctly charged Gly-tRNAGly. This potential "misediting" of an essential amino acid is prevented in vivo by the action of Elongation Factor Tu (EF-Tu), which protects the Gly-tRNAGly pool from DTD. The primary design principle of DTD is therefore based solely on rejecting L-chirality, which is sufficient to maintain the homochirality of proteins by clearing all D-aminoacyl-tRNAs and relying on other cellular factors to manage the off-target effects on glycine.

Catalytic Mechanism of this compound-tRNA Deacylase

The hydrolysis of this compound-tRNATyr by DTD follows a substrate-assisted acylation/deacylation catalytic mechanism. wikipedia.org Structural and biochemical studies have elucidated a detailed model of this process. The active site is located at the interface of the enzyme's dimer structure. nih.gov

The key steps of the catalytic cycle are as follows:

Nucleophilic Attack: An invariant threonine residue (Thr-80 in Haemophilus influenzae DTD) acts as the primary nucleophile. wikipedia.orgnih.gov Its hydroxyl group (Oγ) launches an attack on the carbonyl carbon of the D-tyrosine esterified to the tRNA. wikipedia.org

Transition State Stabilization: This attack forms a negatively charged, tetrahedral transition state. This intermediate is stabilized by an oxyanion hole, which is formed by the main-chain nitrogen atoms of adjacent residues (e.g., Phe-79 and Thr-80) and the side chain of a conserved glutamine residue (Gln-78). wikipedia.org

Substrate Assistance: The mechanism is substrate-assisted, meaning the substrate itself participates in the catalysis. The amino group of the D-tyrosine residue, after being deprotonated, acts as a general base. It accepts a proton from the attacking Thr-80 hydroxyl group, facilitating the nucleophilic attack. wikipedia.org

Acyl-Enzyme Formation and Deacylation: The this compound-tRNA ester bond is broken, leading to the formation of a transient acyl-enzyme intermediate where D-tyrosine is covalently bound to the threonine nucleophile. The free tRNA molecule is then released from the active site. Subsequently, the acyl-enzyme intermediate is hydrolyzed by a water molecule, releasing D-tyrosine and regenerating the active enzyme. wikipedia.org

This efficient, substrate-assisted mechanism ensures the rapid and specific removal of D-tyrosine from its tRNA, preventing its incorporation into nascent polypeptide chains. wikipedia.org

Comparative Analysis of DTD Isoforms Across Different Organisms

The D-aminoacyl-tRNA deacylase function is essential across all domains of life, but it is performed by three distinct, non-homologous classes of enzymes: DTD1, DTD2, and DTD3. researchgate.netnih.gov

DTD1: This isoform is found in most bacteria and eukaryotes. researchgate.netias.ac.in The canonical DTD1 active site contains a highly conserved "SQFT" motif. nih.gov A key difference between bacterial and eukaryotic DTD1s lies in their recognition of the tRNA "discriminator base" at position 73 (N73). Bacterial and eukaryotic DTD1s have evolved reciprocally opposite tRNA recognition codes; bacterial DTD1 targets Gly-tRNAGly with a purine (B94841) (A73), while eukaryotic DTD1 targets those with a pyrimidine (B1678525) (U73). ias.ac.innih.gov This co-evolution is critical, as expressing a DTD1 from one domain in the other is toxic due to the depletion of the cell's glycine-charged tRNA pool. ias.ac.in

DTD2: This isoform is found in archaea and land plants. researchgate.net In humans, the DTD2 homolog is also known as Animalia-specific tRNA deacylase (ATD). uniprot.orggenecards.org DTD2 is structurally distinct from DTD1 and features a different active site motif, "PQAT" in humans. nih.gov A key functional difference is that the Gly-Pro motif in DTD2 exists in a trans conformation, which relaxes its chiral specificity and allows it to deacylate certain L-amino acids, such as L-Ala mischarged on tRNA(Thr). uniprot.org Furthermore, DTD2's activity is insensitive to the discriminator base of the tRNA, a major distinction from DTD1. researchgate.net In plants, DTD2 plays a role in detoxifying aldehyde adducts that can form on D-aminoacyl-tRNAs. researchgate.net

DTD3: This is a third, distinct class of the enzyme found in cyanobacteria, which lack DTD1 homologs. researchgate.netnih.gov DTD3 from Synechocystis sp. has been shown to hydrolyze D-Tyr-tRNATyr with kinetic parameters similar to those of E. coli DTD1 and displays a strong preference for the D-enantiomer over the L-enantiomer. nih.gov

This distribution highlights a case of convergent evolution, where different protein folds have been adapted to perform the same essential chiral proofreading function in different lineages.

| Feature | DTD1 | DTD2 | DTD3 |

| Distribution | Most Bacteria, Eukaryotes researchgate.netias.ac.in | Archaea, Land Plants researchgate.net | Cyanobacteria researchgate.netnih.gov |

| Active Site Motif (Human) | SQFT nih.gov | PQAT nih.gov | N/A |

| Chiral Specificity | Strict L-chiral rejection ias.ac.in | Relaxed, can deacylate some L-aa-tRNAs uniprot.org | High D-chiral specificity nih.gov |

| tRNA Discriminator Base (N73) Recognition | Yes, with domain-specific code ias.ac.innih.gov | No researchgate.net | Not reported |

| Additional Functions | Chiral proofreading ias.ac.in | Chiral proofreading, Aldehyde adduct removal researchgate.net | Chiral proofreading nih.gov |

Other Enzyme-Mediated this compound Transformations

While the DTD system is the primary pathway for managing this compound-tRNA, the potential for other enzymatic interactions with free D-tyrosine exists.

Enzymatic Sulfurylation of Tyrosyl Derivatives Relevant to this compound Research

Tyrosine sulfation is a significant post-translational modification that occurs in the trans-Golgi network of multicellular eukaryotes. wikipedia.org This reaction is catalyzed by tyrosylprotein sulfotransferases (TPSTs), of which two isoforms, TPST1 and TPST2, exist in mammals. wikipedia.orgnih.gov These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue within a protein or peptide. nih.gov

The substrate for TPSTs is not free tyrosine but rather a tyrosine residue embedded within a polypeptide chain. nih.gov The recognition of the target tyrosine is highly context-dependent, with a strong preference for accessible tyrosine residues surrounded by acidic amino acids. nih.gov This entire process is part of the secretory pathway for proteins synthesized in the ribosome from L-amino acids. The catalytic mechanism, which involves the specific binding of a peptide substrate within an enzymatic cleft, is inherently stereospecific for L-tyrosyl residues in their polypeptide context. nih.gov There is no evidence to suggest that TPSTs can act on free D-tyrosine or on D-tyrosine residues within a peptide, as such peptides are not synthesized through the standard ribosomal machinery.

Molecular Mechanisms and Structural Biology of D Tyrosinyl Recognition and Processing

Substrate Binding Site Architecture and Specificity Determinants

The ability of enzymes to distinguish between D-tyrosinyl and its L-isomer is rooted in the specific architecture of their active sites. Key enzymes involved in this process are Tyrosyl-tRNA Synthetase (TyrRS) and D-Aminoacyl-tRNA Deacylase (DTD).

Active Site Analysis of Tyrosyl-tRNA Synthetase in this compound Binding

Tyrosyl-tRNA Synthetase (TyrRS), a class I aminoacyl-tRNA synthetase, is responsible for attaching tyrosine to its cognate tRNA (tRNATyr). wikipedia.org While highly specific for L-tyrosine (L-Tyr), TyrRS can also bind and activate D-tyrosine, albeit with lower efficiency. asm.org The active site of TyrRS, located in the N-terminal catalytic domain, features a deep cleft that accommodates the tyrosine substrate. nih.gov

Crystal structures of TyrRS from various organisms, including Bacillus stearothermophilus and Staphylococcus aureus, have revealed key residues involved in tyrosine recognition. nih.govnih.gov The phenolic hydroxyl group of tyrosine forms hydrogen bonds with the side chains of residues like Tyr34 and Asp176, while the amino group interacts with residues such as Tyr169, Asp78, and Gln173. nih.gov The binding of D-tyrosine within this site is thought to occur in a similar orientation to L-tyrosine, suggesting that at least one of the carboxylate oxygen atoms in D-tyrosine is positioned correctly for the nucleophilic attack on the α-phosphate of ATP. nih.gov However, the stereochemistry of the α-carbon in D-tyrosine leads to subtle yet significant differences in the interactions within the active site, impacting the subsequent steps of the aminoacylation reaction. asm.org

| Residue in S. aureus TyrRS | Interacting Group of Tyrosine | Reference |

| Tyr34 | Phenolic hydroxyl group | nih.gov |

| Asp176 | Phenolic hydroxyl group | nih.gov |

| Tyr169 | Amino group | nih.gov |

| Asp78 | Amino group | nih.gov |

| Gln173 | Amino group | nih.gov |

| Lys82 | Carboxyl group (via water) | nih.gov |

D-Aminoacyl-tRNA Deacylase Active Site and Specificity Motifs

To prevent the incorporation of D-amino acids into proteins, cells employ D-Aminoacyl-tRNA Deacylase (DTD), an enzyme that specifically hydrolyzes the ester bond between a D-amino acid and its tRNA. frontiersin.orguniprot.org DTD exhibits broad specificity for various D-aminoacyl-tRNAs, including D-tyrosyl-tRNATyr. nih.govuniprot.org

The active site of DTD is located at the dimer interface of the enzyme. nih.gov A key structural feature responsible for its chiral specificity is an invariant, cross-subunit Gly-cisPro motif. plos.orgrcsb.org This motif from one monomer inserts into the active site of the adjacent monomer, creating a binding pocket that specifically accommodates the D-chiral center of the aminoacyl-tRNA. uniprot.orgplos.orgrcsb.org This unique architecture allows DTD to reject L-amino acids rather than specifically recognizing D-amino acids. uniprot.orgplos.org

Structural studies of DTD from Plasmodium falciparum in complex with a D-tyrosyl-3'-aminoadenosine analog revealed that the active site utilizes main-chain atoms for substrate interaction. elifesciences.org An invariant Phe137 provides base-stacking interaction to the adenine (B156593) ring of the tRNA's terminal adenosine. elifesciences.org This side-chain-independent mode of recognition explains DTD's ability to act on a wide range of D-amino acids. rcsb.org

Protein-Ligand Interaction Dynamics and Thermodynamics

The binding and processing of this compound by enzymes involve dynamic interactions and are governed by thermodynamic principles.

| Complex | Ligand | Relative Binding Affinity | Reference |

| TyrRS·D-Tyr-AMP | Pyrophosphate | 14-fold higher than with L-Tyr complex | asm.orgnih.gov |

| TyrRS·D-Tyr-AMP | tRNATyr | 2.3-fold lower than with L-Tyr complex | nih.gov |

tRNA-Enzyme Interactions in the Context of this compound Discrimination

The interaction between tRNA and the enzyme-aminoacyl-adenylate complex is a critical step in protein synthesis. In the case of D-tyrosine, tRNATyr binds to the TyrRS·D-Tyr-AMP intermediate with a slightly lower affinity (2.3-fold) than it does to the TyrRS·L-Tyr-AMP intermediate. nih.gov

The discrimination against this compound-tRNATyr is further enforced by DTD. DTD's mechanism is proposed to be tRNA-based rather than protein-based catalysis. uniprot.orgplos.org It acts on D-aminoacyl-tRNAs where the D-amino acid is attached to the 3'-OH of the terminal ribose, or can be transferred to the 3'-OH from the 2'-OH. uniprot.org Recent studies have highlighted the importance of the tRNA's discriminator base in modulating DTD's activity. elifesciences.org For example, a uracil (B121893) discriminator base in bacterial tRNAGly acts as a negative determinant, preventing the misediting of Gly-tRNAGly by DTD. elifesciences.org This suggests a co-evolution of DTD and the discriminator base to ensure the fidelity of amino acid delivery. elifesciences.org

Conformational Changes and Allosteric Regulation in this compound-Related Enzymes

Enzyme activity is often regulated by conformational changes, which can be induced by the binding of substrates or allosteric effectors. funaab.edu.ngegyankosh.ac.in Allosteric enzymes typically have at least two distinct binding sites: the active site and a regulatory (allosteric) site. funaab.edu.ng The binding of a modulator to the allosteric site induces a conformational change that alters the enzyme's catalytic activity. funaab.edu.ng

In the context of this compound processing, both TyrRS and DTD exhibit behaviors that can be understood through the lens of allostery and conformational dynamics. The binding of ATP to TyrRS, particularly at saturating concentrations of D-tyrosine, displays sigmoidal kinetics, which is a hallmark of allosteric enzymes and suggests cooperativity between subunits. nih.govresearchgate.net The binding of a ligand to one subunit can influence the conformation and substrate affinity of the other subunits. wikipedia.orgpnas.org

For TyrRS, the binding of tyrosine and ATP induces conformational changes that lead to the formation of the tyrosyl-adenylate intermediate. nih.gov The enzyme exhibits "half-of-the-sites" reactivity, where only one of the two subunits in the dimer is active at a time. nih.govresearchgate.net This asymmetry in solution suggests a complex interplay of conformational changes that regulate its function. nih.govresearchgate.net

The structure of TyrRS is plastic, with the active site remodeling its conformation depending on the bound substrates. embopress.org The flexibility of loops within the active site and the linker regions between domains allows for the communication of binding events between the two subunits of the dimer. nih.govembopress.org These dynamic conformational changes are crucial for both substrate recognition and the allosteric regulation of enzyme activity.

Structural Transitions of TyrRS during this compound Activation Cycle

Tyrosyl-tRNA synthetase (TyrRS) is a crucial enzyme that catalyzes the attachment of tyrosine to its corresponding tRNA (tRNATyr). While its primary role involves L-tyrosine, TyrRS can also activate D-tyrosine. nih.gov This activation process involves significant structural transitions within the enzyme. TyrRS exists as a dimer, and its structure is notably plastic, capable of remodeling its active site depending on the bound substrates. embopress.org The binding of either L- or D-tyrosine induces conformational changes in the enzyme. nih.govresearchgate.net

The activation of tyrosine occurs in two steps: first, the formation of an enzyme-bound tyrosyl-adenylate intermediate, and second, the transfer of the tyrosyl group to tRNATyr. nih.gov The binding of ATP and tyrosine (or its analogue tyrosinol) leads to a more "closed" and ordered state of the enzyme. embopress.org Specifically, the KMSKS loop, a conserved motif in class I aminoacyl-tRNA synthetases, undergoes significant rearrangement upon binding of the adenosyl moiety of ATP, transitioning from an open, flexible conformation to a more compact, "semi-open" form. rcsb.org This induced-fit mechanism is fundamental to the amino acid activation step. rcsb.org

In the case of D-tyrosine activation, the binding of D-tyrosine can decrease the affinity of the functional subunit for ATP, leading to the initial binding of ATP to the nonfunctional subunit. researchgate.net This binding event triggers a conformational change that, in turn, increases the affinity of the functional subunit for ATP, a change that remains stable across multiple enzyme turnovers. researchgate.net Studies with Bacillus stearothermophilus TyrRS have shown that the side chains of L- and D-tyrosine likely bind in similar orientations, positioning a carboxylate oxygen atom for the nucleophilic attack on the α-phosphate of ATP. nih.govoup.com This is supported by the observation that the kinetic parameters for the activation step (k3) are similar for both enantiomers. nih.gov

Following the activation of tyrosine, the KMSKS loop returns to a semi-open conformation to facilitate the binding of the CCA end of tRNATyr for the subsequent aminoacyl transfer reaction. rcsb.org While TyrRS can charge tRNATyr with D-tyrosine, the resulting D-Tyr-tRNATyr is typically hydrolyzed by a specific enzyme called D-aminoacyl-tRNA deacylase (DTD), which acts as a trans-editing factor to prevent the incorporation of D-amino acids into proteins. oup.comnih.gov

DTD Conformational Flexibility and Its Impact on Deacylation Activity

D-aminoacyl-tRNA deacylase (DTD) is a crucial enzyme for maintaining the fidelity of protein synthesis by removing D-amino acids that have been incorrectly attached to tRNAs. nih.govelifesciences.orgplos.org The conformational flexibility of DTD is intrinsically linked to its deacylation activity and substrate specificity. The enzyme functions as a dimer, and its active site is uniquely formed by an invariant "cross-subunit" Gly-cisPro dipeptide motif. elifesciences.orgnih.gov This motif creates a specific binding pocket that selectively accommodates D-aminoacyl-tRNAs while rejecting their L-chiral counterparts. elifesciences.org

The structural basis for DTD's enantioselectivity lies in a principle of L-chiral rejection rather than D-chiral selection. nih.govelifesciences.orgnih.gov The cis conformation of the Gly-Pro motif projects carbonyl oxygens into the active site, which sterically hinders the binding of L-amino acids. nih.gov This design, however, makes the active site porous to the achiral amino acid glycine, leading to the "misediting" of Gly-tRNAGly. plos.org

The flexibility of DTD's active site allows it to recognize and act upon a variety of D-aminoacyl-tRNAs. elifesciences.org This side-chain-independent mode of substrate recognition is a key feature of its broad specificity for different D-amino acids. elifesciences.org However, this flexibility also presents a challenge, as seen with the hydrolysis of Gly-tRNAGly. The cell mitigates this potentially harmful activity through the action of Elongation Factor Tu (EF-Tu), which protects Gly-tRNAGly from DTD. plos.org

Interestingly, a paralog of DTD found in Animalia, known as ATD (Animalia-specific tRNA deacylase), exhibits relaxed chiral specificity due to a switch from a Gly-cisPro to a Gly-transPro motif. nih.gov The trans conformation creates a larger active site pocket, allowing ATD to act on L-chiral substrates in addition to D-chiral and achiral ones. nih.gov This highlights how subtle conformational changes, driven by evolutionary adaptations, can dramatically alter the substrate specificity and function of this enzyme family. The flexibility of residues within the active site, as seen in other enzymes with expanded substrate specificity, can facilitate the binding of a wider range of substrates. nih.gov

Role of Tyrosyl Residues in Protein Function and Modification

Tyrosyl Phosphorylation and Sulfation in Regulatory Mechanisms

Tyrosine residues in proteins are key targets for post-translational modifications, primarily phosphorylation and sulfation, which play critical roles in regulating a vast array of cellular processes. wikipedia.orgnih.govhubrecht.eu

Tyrosyl Phosphorylation is a dynamic and reversible process involving the addition of a phosphate (B84403) group to a tyrosine residue, catalyzed by protein tyrosine kinases (PTKs), and its removal by protein tyrosine phosphatases (PTPs). wikipedia.orghubrecht.eucusabio.com This modification is a fundamental mechanism in signal transduction. wikipedia.org The phosphorylation of tyrosine residues on receptor tyrosine kinases (RTKs), for instance, is triggered by ligand binding and leads to the activation of downstream signaling cascades that control cell proliferation, differentiation, migration, and survival. cusabio.comspandidos-publications.com These phosphorylated tyrosines act as docking sites for various signaling proteins. cusabio.com The tight regulation of PTK and PTP activity is crucial for cellular homeostasis, and their dysfunction is implicated in numerous diseases. nih.gov Phosphorylation can activate or inhibit enzyme function, influence protein-protein interactions, and regulate gene expression by affecting the activity of transcription factors. cusabio.comnih.gov

Tyrosyl Sulfation is a stable post-translational modification where a sulfate (B86663) group is added to a tyrosine residue, a reaction catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus. wikipedia.orgresearchgate.netportlandpress.com Unlike phosphorylation, sulfation is generally considered irreversible as no enzyme for its removal has been identified. wikipedia.org This modification is common for secreted and extracellular parts of membrane proteins. wikipedia.org Tyrosine sulfation is known to strengthen protein-protein interactions. wikipedia.org It plays a significant role in various biological processes, including hormone function, coagulation, and inflammation. wikipedia.orgportlandpress.com For example, sulfation of tyrosine residues is essential for the interaction of certain viral envelope proteins with cell surface receptors, such as in HIV entry. portlandpress.comijbs.com It also modulates the activity of proteins like hirudin, an anticoagulant where sulfation enhances its binding affinity to thrombin by approximately tenfold. ijbs.comacs.org The presence of acidic residues near the tyrosine sulfation site is a common feature, though not universal. portlandpress.comijbs.com

While both phosphorylation and sulfation add a negatively charged group to tyrosine, they serve distinct regulatory roles. Phosphorylation is a highly dynamic switch, whereas sulfation is a more permanent modification that often facilitates specific molecular recognition events. researchgate.net

Structural Basis of Tyrosyl-DNA Phosphodiesterase (TDP1) Activity on Tyrosyl-DNA Linkages

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that belongs to the phospholipase D (PLD) superfamily. mdpi.comoaepublish.comrcsb.org Its primary function is to hydrolyze the phosphodiester bond between a tyrosine residue of a protein, most notably topoisomerase I (Top1), and the 3' end of DNA. mdpi.comnih.govportlandpress.com This action is critical for repairing DNA lesions that arise when the Top1 cleavage complex becomes stalled. nih.govpnas.orgnih.gov

The catalytic mechanism of TDP1 involves a two-step process centered around two conserved catalytic histidine residues located in two distinct HKN motifs (H263 and H493 in human TDP1). mdpi.comnih.govuab.edu

Formation of a Covalent Intermediate: The first step is a nucleophilic attack by the first histidine (His263) on the phosphotyrosyl bond. oaepublish.comnih.gov This attack cleaves the bond, releasing the Top1-derived peptide and forming a transient covalent intermediate where TDP1 is linked to the 3'-phosphate of the DNA via a phosphoamide bond with His263. nih.govoncotarget.com During this step, the second histidine (His493) acts as a general acid, donating a proton to the tyrosine leaving group to prevent the reverse reaction. mdpi.comnih.gov

Hydrolysis of the Intermediate: In the second step, the now-nucleophilic His493 activates a water molecule. mdpi.comoncotarget.com The resulting hydroxyl group then hydrolyzes the phospho-histidyl bond, releasing TDP1 from the DNA and leaving a 3'-phosphate on the DNA break, which is subsequently processed by other repair enzymes. mdpi.comoncotarget.com

Biosynthetic and Metabolic Pathways Involving D Tyrosinyl

Endogenous Production of D-Tyrosinyl in Microorganisms

Certain microorganisms are capable of endogenously producing D-tyrosine, which is often subsequently incorporated into secondary metabolites. This production is a deliberate, genetically programmed process distinct from the spontaneous racemization of L-tyrosine. For instance, the bacterium Bacillus subtilis is known to produce D-tyrosine during its stationary phase of growth. nih.gov This D-amino acid can then be integrated into molecules such as the antibiotic peptides iturin and bacillomycin. nih.gov

The production of secondary metabolites in microorganisms is orchestrated by biosynthetic gene clusters (BGCs). ppaspk.org These are contiguous sets of genes within the genome that encode all the necessary enzymes for synthesizing a specific compound. ppaspk.orgnih.gov BGCs responsible for producing D-tyrosine-containing peptides typically feature core enzymes like non-ribosomal peptide synthetases (NRPS). ppaspk.org

While a dedicated BGC for free D-tyrosine synthesis is not commonly described, the genes for its production and incorporation are found within larger clusters for complex molecules. The organization of the tyramine (B21549) biosynthetic locus, which includes genes for tyrosine decarboxylase (tyrDC) and tyrosyl-tRNA synthetase (tyrS), provides a model for how such clusters can be structured. mdpi.com In the context of this compound-containing metabolites, BGCs would harbor genes for:

Racemases: Enzymes that convert L-tyrosine to D-tyrosine.

NRPS adenylation (A) domains: These domains are responsible for selecting and activating the specific amino acid (in this case, D-tyrosine) as an aminoacyl-adenylate.

Modification Enzymes: Additional enzymes that may alter the this compound residue before or after incorporation into a peptide chain.

The identification of these clusters is often achieved through genome mining tools like antiSMASH, which can predict BGCs based on signature genes and domain architecture. mdpi.commdpi.com For example, analysis of bacterial genomes can reveal BGCs with high similarity to known NRPS clusters that incorporate D-amino acids. mdpi.com

Table 1: Putative Components of a this compound-Incorporating Biosynthetic Gene Cluster

| Gene/Domain Category | Function in this compound Metabolism | Representative Examples/Homologs |

| Core Synthesis | Non-Ribosomal Peptide Synthetase (NRPS) | Adenylation (A) domain with specificity for D-tyrosine. |

| Precursor Supply | Amino Acid Racemase | Converts L-tyrosine to D-tyrosine for NRPS incorporation. |

| Modification | Cytochrome P450s, Methyltransferases | May modify the this compound residue (e.g., nitration, hydroxylation). acs.org |

| Regulation | Transcriptional Regulators (e.g., MarR) | Controls the expression of the gene cluster in response to cellular signals. nih.gov |

Research into microbial secondary metabolism continues to uncover novel enzymatic strategies for generating and utilizing D-tyrosine or its analogs.

One remarkable pathway is observed in the biosynthesis of the antibiotic rufomycin. acs.org Here, the tyrosyl moiety is first nitrated while it is part of a ribosomally synthesized precursor peptide (MRYLH). This reaction is catalyzed by a novel cytochrome P450 enzyme, RufO. acs.org The precursor peptide is subsequently cleaved by the enzyme RufB to release 3-nitro-D-tyrosine, which then serves as a building block for the non-ribosomal peptide synthase (NRPS) enzyme RufT. acs.org

Another distinct pathway is found in the biosynthesis of the enediyne antitumor antibiotic kedarcidin. pnas.org This pathway involves the formation of a D-tyrosine analog, (R)-2-aza-3-chloro-β-tyrosine. A key step is catalyzed by the enzyme KedY4, a 4-methylideneimidazole-5-one (MIO)-containing aminomutase. KedY4 stereospecifically converts 2-aza-L-tyrosine into (R)-2-aza-β-tyrosine, effectively shunting a modified amino acid into the secondary metabolic pathway with a D-configuration at the β-carbon. pnas.org

Table 2: Novel Enzymes in this compound-Related Biosynthesis

| Enzyme | Organism/Pathway | Substrate | Product | Function |

| RufO | Rufomycin Biosynthesis | Tyrosyl residue in a precursor peptide | 3-Nitro-tyrosyl residue | Catalyzes tyrosyl nitration. acs.org |

| KedY4 | Kedarcidin Biosynthesis | 2-aza-L-tyrosine | (R)-2-aza-β-tyrosine | Aminomutase creating a D-tyrosine analog. pnas.org |

Integration of this compound into Broader Amino Acid Metabolic Networks

The presence of D-tyrosine in a cell creates a critical intersection with the primary metabolic network of L-tyrosine, primarily through the action of aminoacyl-tRNA synthetases.

The central point of interaction between L- and D-tyrosine metabolism is the enzyme tyrosyl-tRNA synthetase (TyrRS), which is responsible for charging transfer RNA for tyrosine (tRNATyr) with its cognate amino acid. oup.com Most aminoacyl-tRNA synthetases are highly stereoselective, but TyrRS exhibits unusually weak specificity and can erroneously activate D-tyrosine and attach it to tRNATyr, forming D-tyrosyl-tRNATyr. oup.comresearchgate.net

Kinetic studies on TyrRS from organisms like Bacillus stearothermophilus show that the enzyme's affinity (Km) and catalytic efficiency (kcat/Km) for D-tyrosine are only moderately lower than for L-tyrosine. For instance, the discrimination factor for L-tyrosine over D-tyrosine was found to be only around 19- to 24-fold, indicating a significant potential for mis-charging in vivo. nih.govoup.com

Furthermore, free D-tyrosine can act as a competitive inhibitor of enzymes within the L-tyrosine biosynthesis pathway. In Bacillus subtilis, D-tyrosine has been shown to inhibit prephenate dehydrogenase, an enzyme that catalyzes a key step in L-tyrosine synthesis. nih.gov This inhibition further depletes the cellular pool of L-tyrosine, increasing the relative concentration of D-tyrosine and exacerbating the probability of tRNATyr mis-charging. nih.gov

The accumulation of mis-charged D-tyrosyl-tRNATyr has a profound and often toxic effect on cellular homeostasis. The primary consequence is the effective sequestration of the tRNATyr pool. nih.gov This leads to a functional starvation for L-Tyr-tRNATyr, even if cellular levels of free L-tyrosine are adequate. nih.gov The lack of sufficient L-Tyr-tRNATyr stalls the ribosome during protein synthesis, leading to growth inhibition. nih.govnih.gov

In a landmark study using an Escherichia coli mutant lacking a key defense enzyme, exposure to D-tyrosine resulted in the conversion of approximately 40% of the total cellular tRNATyr into the mis-charged D-Tyr-tRNATyr form. nih.gov This directly demonstrated that the accumulation of D-tyrosyl-tRNATyr is the molecular basis for D-tyrosine toxicity. nih.gov Overproduction of tRNATyr could alleviate this toxicity by increasing the total amount of L-Tyr-tRNATyr available for translation. nih.gov

Transcriptional and Post-Translational Regulation of this compound-Associated Pathways

To cope with the challenges posed by D-tyrosine, microorganisms have evolved sophisticated regulatory mechanisms at both the transcriptional and post-translational levels.

At the transcriptional level, a key example is the regulation of the tyrZ gene in Bacillus subtilis. nih.gov This bacterium possesses two genes for TyrRS: tyrS, which is expressed under normal conditions, and tyrZ, which is induced under D-tyrosine stress. nih.gov The TyrZ enzyme is more selective for L-tyrosine over D-tyrosine than TyrS (510-fold vs. 22-fold selectivity, respectively). nih.gov The expression of the tyrZ gene is controlled by a dual-layered system. It is repressed by YwaE, a MarR-family transcriptional regulator, and its expression is also modulated by a T box riboswitch, a mechanism that senses the level of uncharged tRNATyr. nih.gov When D-tyrosine causes an accumulation of D-Tyr-tRNATyr and a depletion of L-Tyr-tRNATyr, the increased level of uncharged tRNATyr triggers the T box riboswitch to allow transcription of tyrZ, producing the more discriminate enzyme to rescue the cell. nih.gov

The most critical post-translational regulatory mechanism is the activity of the enzyme D-aminoacyl-tRNA deacylase (DTD), also specifically referred to as D-tyrosyl-tRNATyr deacylase. frontiersin.orgfrontiersin.org DTD functions as a crucial editing and quality-control system. frontiersin.org It specifically recognizes the D-aminoacyl-tRNA configuration and hydrolyzes the ester bond between the D-amino acid and the tRNA. nih.govfrontiersin.org This action releases the D-tyrosine and, most importantly, liberates the tRNATyr molecule, allowing it to be correctly re-charged with L-tyrosine. frontiersin.org The presence of a functional DTD enzyme is the primary defense against D-amino acid toxicity in most organisms. nih.govnih.gov Notably, many common lab strains of B. subtilis have a natural mutation in the dtd gene, making them highly susceptible to D-tyrosine and reliant on the tyrZ regulatory system for survival. nih.govnih.gov

Table 3: Regulatory Mechanisms Associated with this compound Stress

| Regulatory Element | Type | Organism(s) | Function |

| YwaE Regulator | Transcriptional Repressor | Bacillus subtilis | Represses the expression of the tyrZ operon. nih.gov |

| tyrZ T box | Riboswitch (Transcriptional) | Bacillus subtilis | Senses uncharged tRNATyr levels to control transcription of tyrZ. nih.gov |

| D-aminoacyl-tRNA deacylase (DTD) | Enzyme (Post-Translational) | Widespread (e.g., E. coli) | Hydrolyzes D-Tyr-tRNATyr to prevent D-tyrosine mis-incorporation into proteins. nih.govfrontiersin.orgfrontiersin.org |

Environmental and Cellular Cues Influencing this compound Metabolism

The metabolism of this compound, and D-amino acids in general, is intricately linked to a variety of environmental and cellular signals. These cues can dictate the synthesis, degradation, and physiological roles of this compound in different organisms, particularly in bacteria.

One of the primary environmental factors influencing D-amino acid metabolism is the availability of nutrients. mdpi.com In some bacteria, D-amino acids can serve as the sole source of carbon and nitrogen for growth. plos.orguniprot.org For instance, the presence of D-glutamate as the only carbon source has been shown to enhance the growth of certain environmental bacterial strains. frontiersin.org This suggests that in nutrient-limited environments, the metabolic pathways for D-amino acid catabolism, including that of this compound, are upregulated to utilize available resources. The composition of the diet can also influence amino acid metabolism through its effects on the gut microbiota. mdpi.com

Cellular signaling pathways play a crucial role in regulating responses to these environmental cues. In bacteria, D-amino acids are sensed as environmental signals, often initiating chemotactic responses. researchgate.net These responses are mediated by specific chemoreceptors that bind to D-amino acids, triggering downstream signaling cascades that control bacterial movement towards or away from the source. researchgate.net

Furthermore, D-tyrosine has been shown to inhibit biofilm formation in a concentration-dependent manner in various bacteria, including Pseudomonas aeruginosa and Bacillus subtilis. medchemexpress.comfrontiersin.orgresearchgate.net This effect on biofilms, which are complex communities of microorganisms, highlights the role of D-tyrosine as a signaling molecule in bacterial communication and lifestyle regulation. researchgate.netmdpi.com The impact on biofilm formation can be bimodal, with both low and high concentrations of D-tyrosine being effective, while intermediate concentrations have no effect. frontiersin.orgresearchgate.net This suggests the involvement of complex regulatory networks that respond to different levels of the D-amino acid.

In eukaryotic organisms, including plants and animals, the metabolism of tyrosine and its derivatives is also tightly regulated by cellular signaling pathways in response to various stimuli. Tyrosine phosphorylation, a key post-translational modification, is a fundamental mechanism in signal transduction, controlling processes like cell growth, differentiation, and survival. oup.comnih.gov Receptor tyrosine kinases (RTKs) are a major class of cell surface receptors that, upon binding to specific ligands, initiate intracellular signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways. cusabio.commhmedical.com These pathways are crucial for cellular responses to growth factors and other extracellular signals. While this primarily relates to L-tyrosine, the cellular machinery for tyrosine metabolism and signaling provides a context in which this compound could potentially interact or interfere.

The table below summarizes key environmental and cellular cues and their effects on this compound and general D-amino acid metabolism.

| Cue | Organism/System | Effect | References |

| Nutrient Availability | |||

| D-amino acids as sole carbon/nitrogen source | Bacteria | Upregulation of catabolic pathways for growth. | plos.orguniprot.org |

| D-glutamate as sole carbon source | Environmental bacteria | Enhanced growth and expression of D-amino acid dehydrogenase. | frontiersin.org |

| High-protein diet | Host-microbe systems | Alters gut microbiota and amino acid metabolism. | mdpi.com |

| Cellular Signaling | |||

| D-amino acids as environmental signals | Bacteria | Mediate chemotactic responses. | researchgate.net |

| D-tyrosine concentration | Pseudomonas aeruginosa, Bacillus subtilis | Inhibition of biofilm formation in a bimodal pattern. | medchemexpress.comfrontiersin.orgresearchgate.net |

| D-amino acid mixture (including D-tyrosine) | Bacillus subtilis | Dispersal of microbial biofilms. | mdpi.com |

| Ligand binding to Receptor Tyrosine Kinases | Eukaryotic cells | Activation of intracellular signaling cascades (e.g., RAS/MAPK, PI3K/AKT). | cusabio.commhmedical.com |

Genetic Regulatory Elements Governing Expression of this compound-Related Enzymes

The expression of enzymes involved in the metabolism of this compound and other D-amino acids is controlled by a sophisticated network of genetic regulatory elements, including operons and transcription factors. These elements ensure that the metabolic machinery is activated or repressed in response to specific cellular needs and environmental conditions.

In many bacteria, the genes encoding enzymes for D-amino acid catabolism are organized into operons. A well-characterized example is the dadAX operon found in Pseudomonas aeruginosa and Escherichia coli. asm.org This operon typically includes dadA, which codes for D-amino acid dehydrogenase, and dadX, which encodes an amino acid racemase. asm.org D-amino acid dehydrogenase is a key enzyme that catalyzes the oxidative deamination of a broad range of D-amino acids, including D-tyrosine, to their corresponding α-keto acids. uniprot.orgasm.orgcreative-enzymes.com

The expression of the dadAX operon is often regulated by a transcriptional regulator. In P. aeruginosa, this regulator is DadR. asm.org The dadR gene is located upstream of the dadAX operon. asm.org Studies have shown that L-alanine acts as an inducer molecule, binding to the DadR protein and promoting the transcription of the dadAX genes. asm.org This allows the bacterium to utilize various D-amino acids for growth.

Another important transcriptional regulator implicated in the control of D-amino acid metabolism is TyrR. In Azospirillum brasilense, TyrR is essential for the transcriptional regulation of the dadA gene and is involved in the utilization of D-alanine as a carbon source. plos.org In E. coli, the TyrR protein, in conjunction with the aromatic amino acid end products, regulates the expression of several genes involved in aromatic amino acid biosynthesis and transport. tandfonline.com

In E. coli, the biosynthesis of tyrosine is also regulated at the genetic level through operator mutants. The aroK locus has been identified as an operator region for an aroF tyrA operon. asm.orgnih.gov Mutations in aroK can lead to the constitutive expression of 3-deoxy-D-arabinoheptulosonic acid-7-phosphate (DAHP) synthetase (tyr) and chorismate mutase T-prephenate dehydrogenase, two key enzymes in the tyrosine biosynthetic pathway. asm.orgnih.gov

The following table details some of the key genetic regulatory elements and the enzymes they control in the context of this compound and general D-amino acid metabolism.

| Genetic Element | Organism | Regulated Gene(s) | Function of Gene Product(s) | References |

| Operons | ||||

| dadAX operon | Pseudomonas aeruginosa, Escherichia coli | dadA, dadX | D-amino acid dehydrogenase, Amino acid racemase | asm.org |

| aroF tyrA operon | Escherichia coli | aroF, tyrA | DAHP synthetase (tyr), Chorismate mutase T-prephenate dehydrogenase | asm.orgnih.gov |

| Transcriptional Regulators | ||||

| DadR | Pseudomonas aeruginosa | dadAX operon | Positive regulator of D-amino acid catabolism. | asm.org |

| TyrR | Azospirillum brasilense | dadA | Positive regulator of D-alanine catabolism. | plos.org |

| TyrR | Escherichia coli | aroG, aroF, aroL, aroP, tyrP | Regulator of aromatic amino acid biosynthesis and transport. | tandfonline.com |

| Operator Loci | ||||

| aroK | Escherichia coli | aroF, tyrA | Operator for the aroF tyrA operon. | asm.orgnih.gov |

Advanced Analytical and Methodological Approaches for D Tyrosinyl Research

Chromatographic Methodologies for D-Tyrosinyl Detection and Quantification

Chromatography is a fundamental technique for the separation and quantification of amino acid enantiomers. Both high-performance liquid chromatography and thin-layer chromatography offer robust methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of amino acids, including this compound. nih.govnih.gov The primary challenge lies in separating the D- and L-isomers, which often requires either chiral stationary phases (CSPs) or pre-column derivatization. nih.govsigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid enantiomers. sigmaaldrich.com These CSPs are compatible with a range of mobile phases, from organic to aqueous, making them suitable for separating polar and ionic compounds like amino acids. sigmaaldrich.com For instance, a CHIROBIOTIC T column can resolve DL-tyrosine using a simple mobile phase of water, methanol, and formic acid. sigmaaldrich.com In such separations, the D-enantiomer is typically retained more strongly than the L-enantiomer. sigmaaldrich.com

Another approach involves pre-column derivatization to create diastereomers that can be separated on a conventional reversed-phase column. nih.gov Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) are used to derivatize amino acids, allowing for their separation and sensitive detection by tandem mass spectrometry (LC/MS/MS). nih.gov This method has been successfully applied to the simultaneous quantification of multiple D- and L-amino acid enantiomers in biological samples. nih.govrsc.org For example, a method using 7-chloro-4-nitrobenzoxadiazole for derivatization coupled with MS/MS detection achieved a limit of detection of 5 ng/mL for D-amino acids. rsc.org

Ion-pair reversed-phase HPLC has also been utilized for the analysis of tyrosine-containing compounds. One method for analyzing N-benzoyl-L-tyrosyl-p-aminobenzoic acid metabolites uses a μBondapak C18 column with a mobile phase containing tetrabutylammonium (B224687) chloride as an ion-pairing agent. capes.gov.br

Table 1: HPLC Methods for Tyrosine Enantiomer Separation

| Method | Stationary Phase | Mobile Phase / Derivatization Agent | Key Findings | Reference(s) |

| Chiral HPLC | Astec CHIROBIOTIC T (teicoplanin-based) | Water:methanol:formic acid | Direct separation of underivatized DL-tyrosine; D-enantiomer is more strongly retained. | sigmaaldrich.com |

| 2D-HPLC | Monolithic ODS and Pirkle-type column | Derivatization with NBD-F | Simultaneous determination of Phe, Tyr, and DOPA enantiomers in mouse urine. | jst.go.jp |

| HPLC-MS/MS | Reversed-phase column | Pre-column derivatization with l-FDLA | Simultaneous quantification of 10 chiral amino acids in murine tissue. | nih.gov |

| HPLC-MS/MS | Not specified | Pre-column derivatization with 7-chloro-4-nitrobenzoxadiazole | Sensitive detection of 9 D-amino acids with LODs as low as 5 ng/mL. | rsc.org |

| Chiral HPLC | CHIOBIOTIC T column | Ethanol:water (1:1) | Separation of radiolabelled D- and L-isomers of fluorinated tyrosine derivatives. | researchgate.net |

| Ion-Pair RP-HPLC | μBondapak C18 | 0.01 M tetrabutylammonium chloride (pH 7.4)—methanol (9:1) | Analysis of N-benzoyl-L-tyrosyl-p-aminobenzoic acid metabolites. | capes.gov.br |

This table is interactive. Click on the headers to sort the data.

Thin-Layer Chromatography (TLC) and Related Separation Techniques

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the separation of amino acid enantiomers. tandfonline.comnih.gov While not as high-resolution as HPLC, TLC is valuable for qualitative analysis and screening. amrita.edu The separation of enantiomers by TLC can be achieved through several approaches, including the use of plates impregnated with a chiral selector, the addition of a chiral selector to the mobile phase, or pre-derivatization of the enantiomers. tandfonline.com

For direct separation, chiral stationary phases can be prepared. For instance, electrospun films of β-cyclodextrin incorporated into polyvinyl alcohol have been used as a stationary phase to separate serine and histidine enantiomers. akjournals.com Another method involves using reversed-phase TLC plates and derivatizing the amino acids with a chiral reagent like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). researchgate.net This technique has been shown to effectively separate the enantiomers of a variety of amino acids, including phenylalanine and leucine. researchgate.net

The choice of mobile phase is critical for achieving separation. A study using high-performance silica (B1680970) TLC plates identified a buffered aqueous solution of ZnSO₄ as an effective mobile phase for separating closely related aromatic amino acids, including DL-phenylalanine and L-tyrosine. researchgate.net

Table 2: TLC Systems for Amino Acid Enantiomer Resolution

| TLC Approach | Stationary Phase | Mobile Phase / Derivatization | Application | Reference(s) |

| Chiral Stationary Phase | β-CD-PVA-GA electrospun fibers | Ethanol–butanol–ethyl acetate–water–acetone | Enantiomeric separation of histidine and serine pairs. | akjournals.com |

| Pre-derivatization | Reversed-phase TLC plate | Derivatization with FDAA; Acetonitrile in triethylamine-phosphate buffer | Separation of various amino acid enantiomers, including Phe and Leu. | researchgate.net |

| Buffered Eluent | Silica gel 60 F254 HPTLC | Buffered aqueous ZnSO₄ (20%) solution (pH 2.3) | Mutual separation of DL-phenylalanine and L-tyrosine. | researchgate.net |

| Standard Silica TLC | Silica plate | n-butanol:acetic acid:water (3:1:1) | General separation of 20 common amino acids. | reachdevices.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Techniques for this compound and Associated Protein Studies

Spectroscopic methods are invaluable for probing the environment of tyrosyl residues and their interactions with enzymes. Fluorescence and second-derivative spectroscopy are particularly powerful in this regard.

Fluorescence Spectroscopy for Enzyme-Substrate Interaction Analysis

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of substrates to enzymes. The intrinsic fluorescence of tyrosine and tryptophan residues in proteins can be monitored to detect conformational changes upon substrate binding. pnas.orgiaea.org

The interaction of D-tyrosine with tyrosyl-tRNA synthetase provides a clear example. The activation of D-tyrosine by the enzyme results in the formation of a D-tyrosyl-adenylate intermediate, which is accompanied by a blue shift in the protein's intrinsic fluorescence emission spectrum. nih.govresearchgate.net This change in fluorescence can be monitored using stopped-flow spectroscopy to analyze the kinetics of the reaction on a millisecond timescale. nih.govnih.gov

Fluorescence quenching is another powerful tool. In this technique, the decrease in fluorescence intensity caused by a quencher molecule is measured to provide information about the accessibility of tyrosyl residues. nih.govnih.gov For example, studies have shown that the binding of a competitive inhibitor to staphylococcal nuclease leads to a significant quenching of tyrosyl fluorescence, indicating that several tyrosyl groups are located within the active site and are shielded from the solvent upon inhibitor binding. pnas.org The quenching process can be static (due to complex formation) or dynamic (due to collisions), and temperature-dependence studies can distinguish between these mechanisms. nih.gov

Second-Derivative Spectroscopy for Tyrosyl Chromophore Analysis

The UV absorption spectra of proteins are often complex due to the overlapping signals of phenylalanine, tyrosine, and tryptophan residues. uj.edu.pl Second-derivative spectroscopy is a technique that enhances the resolution of these overlapping bands, allowing for the specific analysis of the tyrosyl chromophore. nih.govprotocols.io

This method is based on calculating the second derivative of the absorbance spectrum with respect to wavelength (d²A/dλ²). This mathematical transformation resolves fine structural details that are not apparent in the zero-order spectrum. thermofisher.com For L-tyrosine, the second-derivative spectrum shows two distinct minima at approximately 275 nm and 282 nm. thermofisher.com The positions and intensities of these derivative peaks are sensitive to the microenvironment of the tyrosyl residue, such as its exposure to the solvent. nih.govdayuenterprises.com

Second-derivative spectroscopy has been used to determine the number of exposed and buried tyrosyl residues in proteins by comparing the spectra of native and denatured proteins. nih.govprotocols.io Furthermore, it can be used to monitor the ionization of the tyrosyl phenolic group, as ionization causes significant changes in the absorption spectrum. amazonaws.comresearchgate.net A method has been developed to determine the pKa values of tyrosyl residues by monitoring the change in the second-derivative spectrum at an isosbestic point as a function of pH. nih.govresearchgate.net This allows for the characterization of the different ionization states of tyrosine residues within a protein. researchgate.net

Table 3: Spectroscopic Minima for Aromatic Amino Acids

| Amino Acid | Second Derivative Minima (nm) | Reference(s) |

| L-Tyrosine | 275, 282 | thermofisher.com |

| L-Phenylalanine | 246, 252, 258, 264, 268 | thermofisher.com |

| L-Tryptophan | 283, 290.5 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Structural Elucidation Methods for this compound-Enzyme Complexes

Determining the three-dimensional structure of a this compound-enzyme complex is crucial for understanding the molecular basis of its recognition and catalysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

NMR spectroscopy provides detailed information about the structure and dynamics of protein-ligand complexes in solution. nih.gov For D-amino acid research, ¹³C-NMR has been used to study the reaction intermediates of D-amino acid oxidase (DAO). nih.gov By using FAD enriched with ¹³C at specific positions, researchers can observe changes in the chemical shifts of the flavin cofactor upon binding of a D-amino acid substrate or intermediate. nih.gov For example, the formation of a charge-transfer complex between oxidized DAO and D-proline resulted in a downfield shift of the 2-¹³C resonance, suggesting a change in the hydrogen bonding at the C(2)=O position of the flavin. nih.gov Such studies provide insights into the electronic environment of the active site during catalysis. nih.gov

More recently, hyperpolarization techniques combined with NMR have enabled the detection and discrimination of D- and L-amino acids at submicromolar concentrations in complex mixtures without prior separation. ru.nlacs.org This method, which uses parahydrogen-induced hyperpolarization (PHIP), can resolve the NMR signals of D- and L-amino acid complexes with a chiral iridium catalyst, offering a powerful tool for quantitative enantiomeric analysis in biological fluids. ru.nlacs.org

While X-ray crystallography is a powerful method for determining high-resolution structures of protein-ligand complexes, specific crystallographic studies focusing solely on this compound-enzyme complexes are less commonly reported in the readily available literature compared to broader studies on D-amino acid enzymes. However, the principles of X-ray crystallography are widely applied to understand how enzymes bind their substrates, including D-amino acids, by providing a static, atomic-level picture of the enzyme's active site with the ligand bound.

X-ray Crystallography of this compound-Bound Enzymes (e.g., TyrRS, DTD)

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of macromolecules at atomic resolution. In the context of this compound research, it provides invaluable snapshots of how enzymes like D-aminoacyl-tRNA deacylase (DTD) recognize and bind their substrates. By crystallizing an enzyme in complex with D-tyrosine or a stable analog, researchers can map the precise network of interactions within the active site that confers stereospecificity.

A significant achievement in this area has been the structural determination of Plasmodium falciparum DTD (PfDTD) bound to D-tyrosyl-3'-aminoadenosine (D-Tyr3AA), a mimic of the 3'-end of D-tyrosyl-tRNA. nih.gov These high-resolution crystal structures reveal how the enzyme's active site, featuring an invariant Gly-cisPro dipeptide motif contributed from the partnering subunit in the dimer, creates a pocket that specifically accommodates the D-chiral center of the substrate. nih.gov This "cross-subunit" recognition mechanism physically excludes the corresponding L-aminoacyl-tRNA from binding, thus ensuring the fidelity of protein synthesis. nih.gov

The crystallographic data obtained from these studies, including resolution, space group, and unit cell dimensions, are critical for understanding the enzyme's mechanism. nih.govuky.edu For instance, structures of PfDTD have been solved in different crystal forms, providing insights into the enzyme's conformational flexibility. nih.govassaygenie.com The analysis of these structures has been instrumental in defining the parameters of ligand binding, such as the buried surface area and the specific protein-ligand interactions that govern chiral proofreading. nih.gov

| PDB ID | Enzyme | Ligand | Resolution (Å) | Space Group | Key Findings | Reference |

| 4NBI | P. falciparum DTD | D-Tyrosyl-3'-aminoadenosine | 1.86 | C 1 2 1 | Reveals the 'cross-subunit' Gly-cisPro dipeptide mechanism for D-chiral recognition. | nih.govuky.edu |

| 4NC2 | P. falciparum DTD | D-Tyrosyl-3'-aminoadenosine | 2.20 | P2₁ | Confirms the D-chiral specific binding pocket and exclusion of L-isomers. | nih.gov |

| 3LMU | P. falciparum DTD | Unliganded (Apo) | 3.30 | P1 | Provides a baseline structure for comparison with substrate-bound forms. | researchgate.net |

| 2Z84 | P. falciparum DTD | HEPES buffer molecule | 2.83 | P4₃ | Shows conformational changes in an insertion loop that affects crystal packing. | assaygenie.com |

Small Angle X-ray Scattering (SAXS) for Solution Structure Analysis

| Protein | Construct | Rg (nm) | Dmax (nm) | Molecular Mass (kDa, exp.) | Key Findings | Reference |

| Human TyrRS | Wild-Type | 3.6 | 11.5 | 75 | Analysis of the overall solution structure and dimeric state. | researchgate.net |

| Human TyrRS | CMT Mutant (G41R) | 4.9 | 17.5 | 113.6 | Mutant shows a more extended conformation compared to wild-type. | sasbdb.org |

| P. falciparum TyrRS | Wild-Type Dimer | 3.7 | 12.1 | 87 | Characterization of the solution structure, confirming dimeric assembly. | researchgate.net |

Computational Biology and Molecular Modeling Techniques

Computational approaches are indispensable for exploring the dynamic and energetic aspects of this compound-protein interactions that are often inaccessible to experimental methods alone.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations provide a computational "microscope" to observe the movement of atoms in a protein-ligand complex over time. asm.orgcapes.gov.br By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the dynamic behavior of this compound within an enzyme's active site, map pathways of conformational change, and analyze the stability of key interactions. frontiersin.org

MD simulations have been used to study the interaction of D-tyrosine derivatives with DTD. rcsb.org These simulations can track the position and orientation of the this compound moiety, the behavior of surrounding water molecules, and the flexibility of active site residues. rcsb.org Such studies can reveal, for example, the stability of hydrogen bonds and stacking interactions that are critical for substrate recognition and catalysis. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often calculated to assess the stability of the complex. plos.org MD simulations of TyrRS have also been performed to understand substrate binding and the enzyme's conformational dynamics. frontiersin.orgdergipark.org.tr These computational studies are crucial for interpreting static crystal structures in a dynamic context and for generating hypotheses about the mechanism of stereospecific recognition and catalysis.

Quantum Mechanical and Molecular Mechanical (QM/MM) Studies of this compound Reactivity

To study the chemical reactivity of this compound, such as the enzymatic hydrolysis of the D-tyrosyl-tRNA ester bond, methods that can model bond-breaking and bond-forming events are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are perfectly suited for this purpose. news-medical.netnih.gov In a QM/MM simulation, the chemically active region (e.g., the this compound moiety and key catalytic residues) is treated with a high-accuracy quantum mechanical method, while the rest of the protein and solvent environment is modeled using a more computationally efficient molecular mechanics force field. acs.org

This approach allows for the detailed investigation of reaction mechanisms and the calculation of activation energies. A notable application is the QM/MM study of the oxidation of the D2-Tyr160 residue (TyrD) in Photosystem II. rcsb.org These calculations showed that upon oxidation, the phenolic proton of the tyrosine is spontaneously transferred to a neighboring histidine residue, forming a tyrosyl-imidazolium ion complex. rcsb.org Such studies provide deep mechanistic insights into the reactivity of tyrosyl residues in a biological environment, elucidating the role of the protein in stabilizing transition states and influencing reaction pathways. acs.orgcellbiolabs.com

Homology Modeling and Docking Studies of this compound Binding Sites

When an experimental structure of a target protein is unavailable, homology modeling can be used to build a reliable three-dimensional model based on the known structure of a related protein (the "template"). nih.gov This technique has been employed to create models of various tyrosyl-tRNA synthetases, which are then used to investigate substrate binding. aropath.orgnih.gov

Once a structure is available (either from crystallography or homology modeling), molecular docking can be used to predict the preferred binding mode of a ligand, such as D-tyrosine, within the protein's active site. Docking algorithms sample a large number of possible orientations and conformations of the ligand and score them based on their steric and electrostatic complementarity to the binding site.

Docking studies have been successfully applied to understand the binding of D-tyrosine to Bacillus stearothermophilus TyrRS. These studies predicted a binding affinity (dissociation constant, Kd) that was in close agreement with experimental values, although they did not fully explain the difference in binding affinity between the D- and L-isomers based on docking scores alone. Docking is a valuable tool for virtual screening of compound libraries to identify potential inhibitors and for generating hypotheses about structure-activity relationships.

| Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Method/Software | Reference |

| S. aureus TyrRS | L-Tyrosine Methyl Ester | -6.7 | TYR36, ASP40, ASP80, GLN19 | Docking | |

| B. stearothermophilus TyrRS | D-Tyrosine | N/A (Kd = 139 µM) | Not specified | Autodock 4.0 | |

| Human Tdp1 | D-nucleoside 3D | -9.62 (Docking Score) | LYS495, SER400, ASN516 | Glide (Schrödinger) |

Biochemical and Genetic Assay Methodologies

A variety of biochemical and genetic assays are essential for characterizing the activity of enzymes involved in this compound metabolism and for probing their biological roles.

Biochemical Assays: These assays directly measure enzyme activity and are crucial for determining kinetic parameters, substrate specificity, and the effect of inhibitors.

Aminoacylation Assays: The activity of TyrRS in charging tRNA with D-tyrosine can be monitored using several methods. A classic approach involves using radiolabeled [14C]D-tyrosine and measuring its incorporation into tRNA by precipitating the tRNA product on nitrocellulose filters.

Coupled Enzyme Assays: More continuous and high-throughput methods have been developed. One such assay couples the production of AMP during the aminoacylation reaction to the oxidation of NADH, which can be monitored spectrophotometrically by the change in absorbance at 340 nm. researchgate.net To study D-tyrosine utilization specifically, the assay can be modified by including D-tyrosyl-tRNA deacylase (DTD), which hydrolyzes the D-Tyr-tRNA product, allowing the tRNA substrate to be recycled. acs.org

Deacylase Assays: The activity of DTD is typically measured by monitoring the hydrolysis of pre-formed D-Tyr-tRNA. This can be done using radiolabeled substrates or through HPLC-based methods that separate the product from the substrate.

Fluorescence-Based Assays: Steady-state fluorescence spectroscopy can monitor changes in the intrinsic fluorescence of TyrRS upon binding and activation of D-tyrosine, which causes a blue shift in the emission spectrum. Fluorescence-based assays have also been developed for screening inhibitors of enzymes like tyrosyl-DNA phosphodiesterase.

Genetic Assays: Genetic methods are used to study the in vivo consequences of this compound metabolism and to identify genes involved in resistance or sensitivity to D-tyrosine.

Mutant Screening and Isolation: Spontaneous mutants resistant to the toxic effects of D-tyrosine can be isolated by plating bacteria on minimal media containing inhibitory concentrations of D-tyrosine. Resistant colonies can then be picked for further analysis.

Genetic Mapping and Sequencing: Once resistant mutants are isolated, genetic techniques like DNA transformation can be used to map the location of the resistance-conferring mutation on the chromosome. Whole-genome sequencing is now a common approach to precisely identify the mutations, which often occur in genes like tyrS (encoding TyrRS), leading to its overexpression or altered activity.

Gene Expression Analysis: Techniques like reverse-transcription quantitative PCR (RT-qPCR) can be used to measure how the expression of specific genes, such as those encoding D-amino acid dehydrogenases or racemases, changes in response to the presence of D-tyrosine or other D-amino acids in the growth medium.

Unnatural Amino Acid Screening: Genetic selection systems can be designed using D-tyrosine analogs. For example, systems have been developed where the expression of an antibiotic resistance gene is controlled by the incorporation of an unnatural amino acid, allowing for the selection of cells with desired properties on plates containing both the antibiotic and the analog, such as 3-iodo-L-tyrosine. nih.gov

ATP-Pyrophosphate Exchange Assays for Amino Acid Activation Studies

The ATP-Pyrophosphate (PPi) exchange assay is a fundamental technique for studying the first step of aminoacyl-tRNA synthetase (aaRS) activity: the activation of an amino acid. This reaction involves the formation of an enzyme-bound aminoacyl-adenylate intermediate from the amino acid and ATP, with the release of pyrophosphate. The assay measures the reverse reaction, quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP, which is dependent on the presence of the specific amino acid. nih.govsrce.hr

In the context of this compound research, this assay is crucial for determining the kinetic parameters of its activation by tyrosyl-tRNA synthetase (TyrRS). oup.com Studies on TyrRS from various organisms, such as Thermus thermophilus and Bacillus stearothermophilus, have utilized this method to compare the activation efficiency of D-tyrosine versus its natural L-enantiomer. nih.govoup.com The assay typically involves incubating the enzyme, the amino acid (D-tyrosine), ATP, and [³²P]PPi. oup.com The amount of [³²P]ATP formed over time provides a measure of the reaction rate.

Kinetic analyses using ATP-PPi exchange assays have also uncovered interesting mechanistic details. Under steady-state (multiple turnover) conditions, the activation of D-tyrosine by B. stearothermophilus TyrRS follows standard Michaelis-Menten kinetics. nih.govnih.gov However, under single-turnover conditions, the reaction exhibits sigmoidal kinetics with respect to ATP concentration, suggesting a cooperative binding mechanism for ATP that is limited to the initial enzyme turnover. nih.govnih.gov

| Parameter | L-Tyrosine | D-Tyrosine | Discrimination Factor [(kcat/Kₘ)L-Tyr / (kcat/Kₘ)D-Tyr] |

| kcat (s⁻¹) | 2.5 ± 0.1 | 0.11 ± 0.01 | \multirow{3}{*}{24} |

| Kₘ (µM) | 9 ± 2 | 27.6 ± 7.5 | |

| kcat/Kₘ (µM⁻¹s⁻¹) | 0.28 | 0.0116 | |

| Kinetic parameters for the activation of L- and D-tyrosine by T. thermophilus TyrRS, measured by ATP-PPi exchange assay. Data sourced from oup.comoup.com. |

Deacylation Assays for this compound-tRNA Hydrolysis Kinetics

Once D-tyrosine is activated and subsequently attached to its cognate tRNA (tRNATyr), forming this compound-tRNATyr, cellular quality control mechanisms come into play to prevent its incorporation into proteins. The primary defense is the enzymatic hydrolysis of this misacylated tRNA. Deacylation assays are employed to measure the rate and specificity of this crucial editing step. These assays monitor the cleavage of the ester bond between D-tyrosine and tRNATyr.

A key enzyme responsible for this activity is D-aminoacyl-tRNA deacylase (DTD). uniprot.orgnih.gov Deacylation assays typically involve preparing radiolabeled this compound-tRNATyr (e.g., using D-[³H]tyrosine or [³²P]tRNA) and then incubating it with a purified enzyme like DTD or a cell extract. nih.govplos.org The reaction is stopped at various time points, and the amount of remaining this compound-tRNATyr is quantified. A common method involves precipitating the charged tRNA with trichloroacetic acid (TCA) and capturing it on a nitrocellulose filter; the radioactivity on the filter is then measured by scintillation counting. acs.org